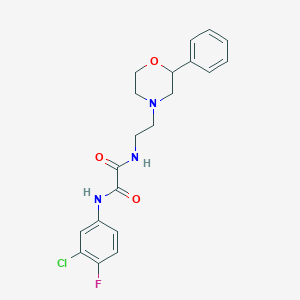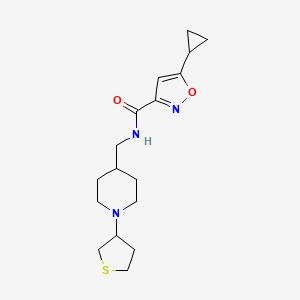![molecular formula C19H16N4O5 B2515801 ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1421583-96-1](/img/structure/B2515801.png)
ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that exhibits a broad range of properties useful in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure features a pyrazolo[1,5-a]pyridine scaffold, benzo[d]oxazolyl ring, and an ethyl ester functional group, which contribute to its diverse reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Route 1: : A multi-step synthesis beginning with the functionalization of a pyrazolo[1,5-a]pyridine core via nitration, reduction, and acylation steps
Route 2: : Starting with a pre-formed benzo[d]oxazolyl acetamide, this method introduces the pyrazolo[1,5-a]pyridine through a coupling reaction.
Reaction Conditions: : Typically involve the use of organic solvents like dichloromethane, methanol, and catalysts such as palladium or copper to facilitate the coupling and cyclization steps.
Industrial Production Methods
The scalable production of ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate in an industrial setting often leverages automated synthesizers and continuous flow reactors to ensure high yield and purity. Key steps include solvent selection to optimize reaction rates and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form ketones or carboxylic acids, typically with reagents like potassium permanganate or chromium trioxide.
Reduction: : The compound can be reduced to amines or alcohols using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Participates in nucleophilic substitution reactions, where halogens or other leaving groups are replaced by nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Nucleophiles like amines, alcohols under basic conditions using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of alcohols or amines
Substitution: : Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as a building block in organic synthesis for the creation of more complex molecules. Acts as a precursor for various heterocyclic compounds.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in relation to key metabolic pathways.
Medicine: : Explored for its antimicrobial, antiviral, and anti-inflammatory properties. It shows promise in the development of novel therapeutic agents.
Industry: : Employed in the development of advanced materials, such as polymers and coatings, due to its robust chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate often involves its interaction with specific molecular targets within biological systems. Its bioactivity is primarily attributed to its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. Key pathways involved may include inhibition of enzyme activity through binding to active sites or allosteric sites, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-(2-benzamidopyrazolo[1,5-a]pyridine-3-carboxylate): : A structurally related compound lacking the benzo[d]oxazolyl moiety.
Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-4-carboxylate: : A positional isomer differing in the location of the carboxylate group on the pyrazolo[1,5-a]pyridine ring.
Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-acetate: : An ester analog with an acetate group instead of a carboxylate.
Uniqueness
Ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate stands out due to its distinctive combination of a pyrazolo[1,5-a]pyridine core and benzo[d]oxazolyl moiety, conferring unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider array of reactions and interact with diverse biological targets compared to its counterparts.
Conclusion
This compound is a versatile compound with significant potential across various scientific disciplines. Its unique structure and reactivity make it an invaluable asset in research and industrial applications, while its biological activity promises exciting developments in medical and therapeutic fields. As research continues, the full scope of its applications and mechanisms of action will undoubtedly be further elucidated.
Eigenschaften
IUPAC Name |
ethyl 5-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-2-27-18(25)13-10-20-23-8-7-12(9-15(13)23)21-17(24)11-22-14-5-3-4-6-16(14)28-19(22)26/h3-10H,2,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKJDYOETQAKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, trans](/img/structure/B2515718.png)




![N-cyclopentyl-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2515725.png)



![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)
![3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)
